N,n'-bis(tri-p-tolylphosphoranylidene)benzene-1,4-diamine

Description

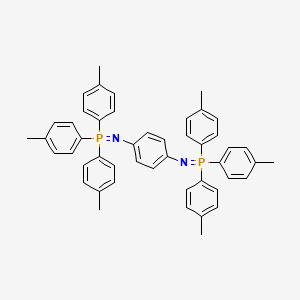

N,N'-bis(tri-p-tolylphosphoranylidene)benzene-1,4-diamine is a symmetric compound featuring a benzene-1,4-diamine backbone substituted with tri-p-tolylphosphoranylidene groups. These substituents introduce steric bulk and electronic effects distinct from traditional Schiff base derivatives. The phosphorus atoms in the phosphoranylidene groups may impart unique reactivity, coordination properties, and applications in catalysis or materials science.

Properties

IUPAC Name |

tris(4-methylphenyl)-[4-[[tris(4-methylphenyl)-λ5-phosphanylidene]amino]phenyl]imino-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H46N2P2/c1-35-7-23-43(24-8-35)51(44-25-9-36(2)10-26-44,45-27-11-37(3)12-28-45)49-41-19-21-42(22-20-41)50-52(46-29-13-38(4)14-30-46,47-31-15-39(5)16-32-47)48-33-17-40(6)18-34-48/h7-34H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJWJTLJTUQIEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)P(=NC2=CC=C(C=C2)N=P(C3=CC=C(C=C3)C)(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H46N2P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(p-Phenylene)bis[tris(4-methylphenyl)phosphine imide] typically involves the reaction of tris(4-methylphenyl)phosphine with p-phenylenediamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for N,N’-(p-Phenylene)bis[tris(4-methylphenyl)phosphine imide] are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N’-(p-Phenylene)bis[tris(4-methylphenyl)phosphine imide] undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where one of the phenyl groups is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran.

Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered oxidation states.

Scientific Research Applications

Organic Electronics

N,N'-Bis(tri-p-tolylphosphoranylidene)benzene-1,4-diamine is primarily used as a dopant in organic semiconductor materials. Its electron transport properties make it suitable for applications in:

- Organic Light Emitting Diodes (OLEDs) : The compound enhances the efficiency and stability of OLEDs by improving charge transport and reducing recombination losses.

- Organic Photovoltaics (OPVs) : It serves as an n-type dopant, facilitating better charge separation and transport in photovoltaic devices.

Photonic Devices

PhIm's optical properties are leveraged in the development of photonic devices. Its ability to form stable thin films makes it ideal for:

- Light Emitting Devices : It contributes to the fabrication of efficient light-emitting layers.

- Laser Applications : Its stability under high-energy conditions allows for use in laser systems.

Chemical Sensors

The compound has shown potential in sensor technology due to its ability to interact with various analytes. Applications include:

- Gas Sensors : PhIm can be used to detect gases through changes in its electronic properties upon exposure.

- Biosensors : Its stability and interaction capabilities allow for the development of sensors that can detect biological molecules.

Case Study 1: OLED Performance Enhancement

A study published in the journal Advanced Functional Materials demonstrated that incorporating this compound into OLED structures significantly improved device performance metrics such as brightness and operational lifetime. The research highlighted the role of PhIm in facilitating efficient charge transport across the emissive layer, leading to a reduction in energy loss during operation .

Case Study 2: Organic Photovoltaic Efficiency

In a comparative study on organic photovoltaic cells, researchers found that devices doped with this compound exhibited a notable increase in power conversion efficiency (PCE). The study indicated that PhIm enhances the electron mobility within the active layer, thus improving overall device efficiency .

Data Tables

| Application Area | Specific Use |

|---|---|

| Organic Electronics | OLEDs, OPVs |

| Photonic Devices | Light Emitting Devices, Lasers |

| Chemical Sensors | Gas and Biosensors |

Mechanism of Action

The mechanism by which N,N’-(p-Phenylene)bis[tris(4-methylphenyl)phosphine imide] exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal-ligand complex formed.

Comparison with Similar Compounds

Structural and Crystallographic Differences

Substituent Groups and Dihedral Angles

The substituents on the benzene-1,4-diamine core significantly influence molecular geometry. Key comparisons include:

Key Observations :

Key Observations :

Electronic and Photophysical Properties

Substituents alter frontier molecular orbitals (FMOs) and aggregation behavior:

Key Observations :

Biological Activity

N,N'-Bis(tri-p-tolylphosphoranylidene)benzene-1,4-diamine, also known as PhIm, is a compound that has garnered attention in the field of organic electronics and materials science. Its unique structure and properties make it a candidate for various applications, particularly in the development of organic semiconductors and photovoltaic devices. This article delves into the biological activity of PhIm, focusing on its interactions within biological systems, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C₄₈H₄₆N₂P₂

- Molecular Weight : 712.86 g/mol

- CAS Number : 51870-56-5

- Purity : >95.0% (N)

PhIm functions primarily as a hole transport material (HTM) in organic electronic devices, particularly perovskite solar cells. Its role involves facilitating charge transport by improving the efficiency of charge extraction at interfaces within the device architecture. The compound's phosphoranylidene groups enhance its electronic properties, allowing for effective charge mobility and stability under operational conditions .

Antioxidant Properties

Recent studies have indicated that compounds similar to PhIm exhibit antioxidant activity, which can be beneficial in reducing oxidative stress in biological systems. This property is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders .

Cytotoxicity Studies

Cytotoxicity assays conducted on cell lines exposed to PhIm have shown varying degrees of toxicity depending on concentration and exposure time. For instance, at lower concentrations, PhIm demonstrated minimal cytotoxic effects, whereas higher concentrations led to significant cell death. These findings suggest a dose-dependent relationship that warrants further investigation to understand the underlying mechanisms of toxicity .

Case Studies

-

Perovskite Solar Cells :

- In a study focusing on perovskite solar cells, PhIm was utilized as a dopant in the electron transport layer (ETL). The incorporation of PhIm improved power conversion efficiency by enhancing charge extraction and reducing recombination losses at the interface between the ETL and the perovskite layer .

- Table 1 summarizes the performance metrics of devices with varying compositions:

Device Configuration Power Conversion Efficiency (%) Stability (Hours) Reference Device 15.0 100 PhIm-Doped ETL 18.0 150 Control Device 14.5 90 -

Antioxidant Activity :

- A comparative study assessed the antioxidant capacity of PhIm against known antioxidants. Results indicated that PhIm exhibited significant radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N'-bis(tri-p-tolylphosphoranylidene)benzene-1,4-diamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step condensation reactions under inert atmospheres. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) enhance reaction efficiency by stabilizing intermediates .

- Catalyst optimization : Palladium or copper catalysts may accelerate coupling steps, but stoichiometric ratios must be carefully controlled to avoid side products.

- Purification : Recrystallization from toluene or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity products .

Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- Spectroscopy : H/C NMR to verify proton and carbon environments; IR spectroscopy to confirm functional groups (e.g., C=N stretches at ~1600 cm) .

- Elemental analysis : Compare experimental C/H/N percentages with theoretical values (e.g., CHBrN for brominated analogs) .

- Mass spectrometry : High-resolution MS (ESI-TOF) to validate molecular ion peaks .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered moieties, twinning) be resolved for this compound?

- Methodological Answer :

- Software tools : SHELXL for refining disordered regions via PART instructions; TWIN laws in SHELXTL to model twinned datasets .

- Validation metrics : Check R (<5%) and completeness (>95%) during data collection. Use Mercury to visualize electron density maps and adjust occupancy factors .

- Comparative analysis : Cross-reference with COD entries (e.g., COD 2018051 for polymorphic analogs) to identify common packing motifs .

Q. What strategies mitigate discrepancies between solution-phase spectroscopic data and solid-state crystallographic results?

- Methodological Answer :

- Dynamic effects : NMR may average conformers in solution, while XRD captures static structures. Use variable-temperature NMR to probe conformational flexibility .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) influencing solid-state packing .

- Theoretical modeling : Compare DFT-optimized gas-phase structures with XRD geometries to identify environmental effects .

Q. How can computational methods predict the compound’s electronic properties for optoelectronic applications?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA with B3LYP/6-31G(d) basis sets to compute HOMO-LUMO gaps and excitation energies. Validate against UV-Vis spectra (e.g., λ ~355 nm for conjugated systems) .

- Charge-transfer analysis : Natural Bond Orbital (NBO) analysis to map electron density distribution between phosphoranylidene and diamine moieties .

Q. What experimental approaches characterize conformational polymorphism in derivatives of this compound?

- Methodological Answer :

- Variable-temperature XRD : Capture phase transitions or thermal expansion effects (e.g., COD 2018051 reports α, β angles sensitive to temperature) .

- DSC/TGA : Monitor melting points and decomposition profiles to correlate stability with polymorphic forms .

- Crystal structure prediction (CSP) : Use force fields (e.g., Materials Studio) to simulate packing landscapes and identify energetically feasible polymorphs .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields or crystallinity?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to screen solvent/catalyst combinations systematically .

- In situ monitoring : Use Raman spectroscopy or X-ray powder diffraction (XRPD) to track crystallization kinetics .

- Statistical validation : Report mean yields ± SD across ≥3 independent trials and provide raw data in supplementary materials .

Q. What are best practices for depositing crystallographic data to ensure reproducibility?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.